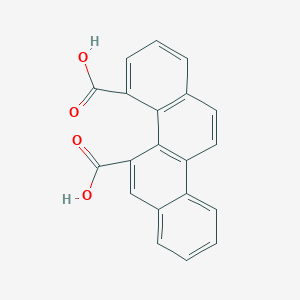

4,5-Chrysenedicarboxylate

説明

4,5-Chrysenedicarboxylate (C₁₈H₁₀O₄, molecular weight 290.27 g/mol) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a chrysene core substituted with two carboxylate groups at the 4,5-positions . It is identified in microbial degradation pathways of PAHs, where it serves as an intermediate metabolite in the breakdown of complex hydrocarbons like benzo[a]pyrene . Its structural rigidity and aromaticity make it a subject of interest in environmental chemistry and biodegradation studies.

特性

分子式 |

C20H12O4 |

|---|---|

分子量 |

316.3 g/mol |

IUPAC名 |

chrysene-4,5-dicarboxylic acid |

InChI |

InChI=1S/C20H12O4/c21-19(22)15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(23)24)18(14)17(11)15/h1-10H,(H,21,22)(H,23,24) |

InChIキー |

QBOGQZZZDOFBTQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)C4=C(C=CC=C4C(=O)O)C=C3 |

製品の起源 |

United States |

類似化合物との比較

Naphthalene-Based Dicarboxylates

Naphthalene-4,5-dicarboxylate-1,8-dicarboxylic anhydride (ntdda²⁻)

- Structure : A naphthalene core with dicarboxylate groups at the 4,5-positions and an anhydride bridge between the 1,8-positions .

- Applications: Used to synthesize coordination complexes, such as a novel Mn(II) complex, highlighting its role as a ligand in materials science .

- Key Difference : Smaller aromatic system (two fused benzene rings) compared to chrysene’s four fused rings, leading to reduced π-conjugation and stability.

Imidazole-Based Dicarboxylates

Imidazole-4,5-dicarboxylic Acid (C₅H₄N₂O₄)

- Structure : An imidazole ring substituted with carboxylate groups at the 4,5-positions. Derivatives include salts like potassium hydrogen salts (m.p. 271°C–281°C) .

- Applications: Acts as a versatile N,O-donor ligand in coordination chemistry, forming complexes with transition metals for catalytic or magnetic applications .

- Key Difference : Heterocyclic nature introduces nitrogen-based coordination sites, unlike the purely carbon-based aromatic system of chrysenedicarboxylate.

Benzene Ring-Substituted Dicarboxylates

Dimethyl 4,5-Dichlorobenzene-1,2-dicarboxylate (C₁₀H₈Cl₂O₄)

- Structure : A benzene ring with dichloro and dicarboxylate substituents. Crystallographic studies reveal planar geometry and strong intermolecular hydrogen bonding .

- Applications : Studied for structure-property relationships in crystal engineering and as a precursor in organic synthesis .

- Key Difference: Simpler monocyclic structure with halogen substituents, offering tunable electronic properties for functional materials.

Heterocyclic Dicarboxylates

Diethyl 4,5-Dihydroisoxazole-3,5-dicarboxylate (C₉H₁₃NO₅)

- Structure : An isoxazole ring fused with a dihydro group and esterified carboxylates. Molecular weight 215.20 g/mol .

- Applications : Pharmaceutical intermediate; used in synthesizing bioactive molecules due to its heterocyclic reactivity .

- Key Difference : Oxygen-containing heterocycle introduces polarity and reactivity distinct from PAH-based systems.

Dimethyl 1-Benzoxepine-4,5-dicarboxylate (C₁₄H₁₂O₅)

- Structure : A benzoxepine (fused benzene and oxepine rings) with esterified carboxylates .

- Applications: Potential use in polymer chemistry and drug design due to its extended conjugated system .

- Key Difference : Larger heterocyclic framework compared to chrysene, with oxygen altering electronic properties.

Data Table: Comparative Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。